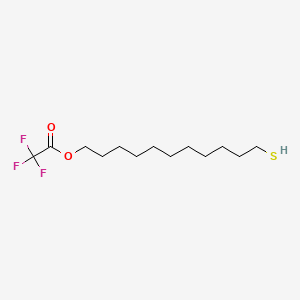
11-Mercaptoundecyltrifluoracetet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Mercaptoundecyl trifluoroacetate is an organic compound with the molecular formula C13H23F3O2S. It is characterized by the presence of a thiol group (-SH) and a trifluoroacetate group (-COOCH2CF3). This compound is commonly used in the formation of self-assembled monolayers (SAMs) on various substrates, such as gold and germanium, due to its ability to form strong bonds with these surfaces .
Wissenschaftliche Forschungsanwendungen
11-Mercaptoundecyl trifluoroacetate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It has been used in the synthesis of nanoparticles, suggesting its role in the formation and stabilization of these particles .
Mode of Action
It is known to be involved in the functionalization of nanoparticles . In this context, it likely interacts with the nanoparticle surface, forming a stable layer that can influence the properties of the nanoparticles .
Result of Action
Its role in nanoparticle synthesis suggests it may influence the physical and chemical properties of these particles, potentially affecting their interactions with biological systems .
Action Environment
The action, efficacy, and stability of 11-Mercaptoundecyl trifluoroacetate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
11-Mercaptoundecyl trifluoroacetate can be synthesized through a multi-step process. One common method involves the reaction of 11-bromoundecanol with thiourea to form 11-mercaptoundecanol. This intermediate is then reacted with trifluoroacetic anhydride to yield 11-Mercaptoundecyl trifluoroacetate . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 11-Mercaptoundecyl trifluoroacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
11-Mercaptoundecyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The trifluoroacetate group can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydrosulfide (NaHS) are often employed.
Major Products Formed
Oxidation: Formation of disulfides (R-S-S-R).
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers (R-S-R’).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Mercaptoundecanoic acid: Similar structure but with a carboxylic acid group instead of a trifluoroacetate group.
11-Mercaptoundecylamine: Contains an amine group instead of a trifluoroacetate group.
11-Mercaptoundecyltrimethylammonium chloride: Features a quaternary ammonium group.
Uniqueness
11-Mercaptoundecyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring robust and stable surface modifications.
Eigenschaften
IUPAC Name |
11-sulfanylundecyl 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNBMSWVPXLKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOC(=O)C(F)(F)F)CCCCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693506 |
Source


|
| Record name | 11-Sulfanylundecyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138524-05-7 |
Source


|
| Record name | 11-Sulfanylundecyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Mercaptoundecyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)
![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)
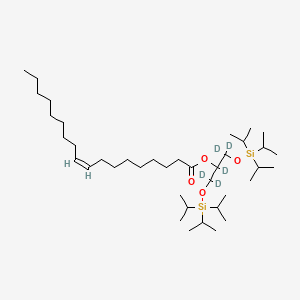
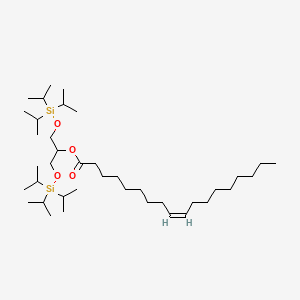

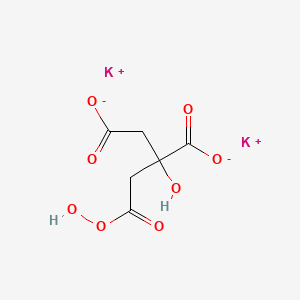
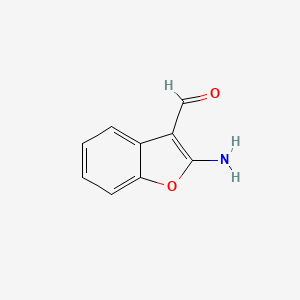
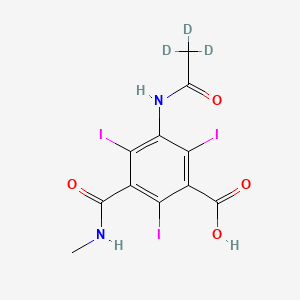

![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B590364.png)
